molecular formula C11H7ClFN B12955228 4-Chloro-3-fluoro-5-phenylpyridine

4-Chloro-3-fluoro-5-phenylpyridine

Cat. No.: B12955228
M. Wt: 207.63 g/mol
InChI Key: MXORIFOZKLICCY-UHFFFAOYSA-N
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Description

4-Chloro-3-fluoro-5-phenylpyridine (CAS 1807273-20-6) is a fluorinated and chlorinated pyridine derivative of high interest in medicinal chemistry and drug discovery. With a molecular formula of C11H7ClFN and a molecular weight of 207.63 g/mol, this compound serves as a versatile chemical intermediate . Its structure features both chlorine and fluorine atoms on the pyridine ring, which are common functional groups used to fine-tune the electronic properties, metabolic stability, and binding affinity of potential drug candidates. This compound is recognized for its application in the discovery of potent, selective, and orally bioavailable small-molecule inhibitors, particularly in the development of compounds targeting the Mediator complex-associated cyclin-dependent kinase CDK8 . Inhibiting CDK8 has been implicated as a promising therapeutic strategy in diseases like colorectal cancer, where CDK8 functions as a putative oncogene . Researchers utilize this chemical building block to explore structure-activity relationships (SAR) and optimize the pharmacokinetic and physicochemical properties of lead compounds in preclinical research . The product is available with a purity of 95% or higher . This chemical is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C11H7ClFN

Molecular Weight

207.63 g/mol

IUPAC Name

4-chloro-3-fluoro-5-phenylpyridine

InChI

InChI=1S/C11H7ClFN/c12-11-9(6-14-7-10(11)13)8-4-2-1-3-5-8/h1-7H

InChI Key

MXORIFOZKLICCY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN=CC(=C2Cl)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-fluoro-5-phenylpyridine typically involves the introduction of chlorine and fluorine atoms onto a pyridine ring. One common method involves the nucleophilic substitution of a suitable pyridine precursor with chlorine and fluorine sources. For example, starting from 3,5-dichloro-2,4,6-trifluoropyridine, selective substitution reactions can be carried out to introduce the desired substituents .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific reaction times to achieve the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-3-fluoro-5-phenylpyridine can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The pyridine ring can be subjected to oxidation or reduction under appropriate conditions, leading to different derivatives.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction can lead to different functionalized derivatives .

Mechanism of Action

The mechanism of action of 4-Chloro-3-fluoro-5-phenylpyridine involves its interaction with specific molecular targets. The presence of chlorine and fluorine atoms can influence the compound’s electronic properties, making it a potent inhibitor or activator of certain enzymes or receptors. The exact pathways and targets depend on the specific application and the derivative being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 4-chloro-3-fluoro-5-phenylpyridine with structurally related pyridine derivatives, focusing on substituent effects, physicochemical properties, and bioactivity.

Compound Name Substituents Key Properties Bioactivity/Applications Reference
This compound Cl (C4), F (C3), Ph (C5) High lipophilicity due to phenyl group; moderate polarity from Cl/F. Inferred antimicrobial/anticancer potential based on structural analogs.
4-Chloro-5-fluoro-2-methylpyridine Cl (C4), F (C5), CH₃ (C2) Lower molecular weight (vs. phenyl analog); higher solubility in polar solvents. Used as an intermediate in agrochemical synthesis.
2-Chloro-5-fluoro-4-formylpyridine Cl (C2), F (C5), CHO (C4) Reactive aldehyde group enables further functionalization. Building block for Schiff base ligands and metal complexes.
4-Chloro-N3-(3-chloro-4-fluoro-phenyl)-furo[2,3-c]pyridine-2,3-diamine Fused furan-pyridine core; multiple halogens High thermal stability (m.p. >250°C); complex heterocyclic structure. Investigated for kinase inhibition and antitumor activity.
2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine Cl (C2), substituted phenyl groups Broad melting range (268–287°C); variable substituents (CH₃, OCH₃, NO₂). Demonstrated antimicrobial activity against E. coli and S. aureus (MIC: 12.5–50 µg/mL).

Key Structural and Functional Comparisons

Substituent Position Effects: Halogen Placement: The position of Cl and F significantly alters electronic distribution. For example, 4-chloro-5-fluoro-2-methylpyridine has reduced steric hindrance compared to the phenyl-substituted target compound, favoring reactions at the pyridine ring. Phenyl vs.

Physicochemical Properties :

  • Melting Points : Phenyl-substituted analogs (e.g., derivatives in ) exhibit higher melting points (268–287°C) compared to methyl- or formyl-substituted compounds, likely due to enhanced crystallinity from aromatic interactions.
  • Solubility : Formyl-substituted derivatives (e.g., 2-chloro-5-fluoro-4-formylpyridine ) show greater polarity and solubility in DMF or MeCN, enabling use in condensation reactions.

Bioactivity: Antimicrobial Activity: Pyridine derivatives with electron-withdrawing groups (Cl, F) and aryl substituents exhibit broad-spectrum activity. For instance, 2-amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl) derivatives inhibit microbial growth at MIC values of 12.5–50 µg/mL . Enzyme Inhibition: Fused pyridine systems (e.g., furopyridines ) are explored as kinase inhibitors due to their planar structure and halogen-mediated binding affinity.

Synthetic Accessibility :

  • The target compound’s synthesis likely parallels methods for analogous halogenated pyridines, such as Suzuki-Miyaura coupling for phenyl introduction or nucleophilic halogenation . Yields for similar compounds range from 67% to 81% .

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